5-Chloro-2-fluorobenzyl Bromide

Medicinal Chemistry Organic Synthesis Material Science

5-Chloro-2-fluorobenzyl bromide (CAS 71916-91-1) is a substituted benzyl bromide derivative characterized by the presence of both chlorine and fluorine atoms on the aromatic ring at the 5- and 2- positions, respectively, along with a reactive bromomethyl group. This compound serves as a key electrophilic building block in organic synthesis.

Molecular Formula C7H5BrClF
Molecular Weight 223.47 g/mol
CAS No. 71916-91-1
Cat. No. B1272693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-fluorobenzyl Bromide
CAS71916-91-1
Molecular FormulaC7H5BrClF
Molecular Weight223.47 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)CBr)F
InChIInChI=1S/C7H5BrClF/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2
InChIKeyDJXBUSVMEONVRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-fluorobenzyl Bromide (CAS 71916-91-1): A Strategic Procurement Guide for Research Synthesis


5-Chloro-2-fluorobenzyl bromide (CAS 71916-91-1) is a substituted benzyl bromide derivative characterized by the presence of both chlorine and fluorine atoms on the aromatic ring at the 5- and 2- positions, respectively, along with a reactive bromomethyl group [1]. This compound serves as a key electrophilic building block in organic synthesis [2]. Its primary value lies in its use as an intermediate for the synthesis of pharmaceutical agents and other complex fluorinated molecules .

Workflow Electrophilic building block for introducing 5-chloro-2-fluorobenzyl moiety
Selection Specific halogen pattern for modulating lipophilicity and metabolic stability in lead candidates
Procurement Documented scalable synthesis supports discovery to early development scale-up

Why Direct Substitution of 5-Chloro-2-fluorobenzyl Bromide in Synthetic Routes is Not Recommended


Substituting 5-chloro-2-fluorobenzyl bromide with other benzyl bromides or isomeric analogues is highly discouraged due to the profound impact of the specific halogen substitution pattern on the compound's physicochemical properties, reactivity, and the ultimate biological or material performance of the final product . The combination and position of the chlorine and fluorine atoms dictate the electron density of the aromatic ring, directly influencing the rate of nucleophilic substitution at the benzylic position and the compound's overall lipophilicity [1]. Even a minor change, such as switching the positions of the chlorine and fluorine atoms (e.g., to 2-chloro-5-fluorobenzyl bromide), results in a different electronic environment, which can alter reaction kinetics and yields, and crucially, impact the properties of downstream products [2].

Positional isomer mismatch
Switching Cl and F positions (e.g., 2-chloro-5-fluoro isomer) alters ring electronics, reaction kinetics, and downstream product properties.
Mono-halogenated analog divergence
2-Fluorobenzyl bromide lacks chlorine substitution; lower lipophilicity and distinct reactivity may shift synthetic outcomes and ADME profiles.
Physical property differences
Boiling point, density, and phase behavior differ from isomers and analogs, affecting purification and formulation workflows.

Quantitative Differentiation Guide for 5-Chloro-2-fluorobenzyl Bromide Procurement


Comparative Physicochemical Properties: 5-Chloro-2-fluorobenzyl Bromide vs. Isomers

5-Chloro-2-fluorobenzyl bromide exhibits distinct physical properties compared to its positional isomer, 2-chloro-5-fluorobenzyl bromide . While they share the same molecular weight (223.47 g/mol), the difference in boiling point under reduced pressure is significant: 5-Chloro-2-fluorobenzyl bromide has a reported boiling point of 44-45 °C at 0.5 mmHg, whereas 2-chloro-5-fluorobenzyl bromide boils at 65-66 °C at a much higher pressure of 2 mmHg . This difference in boiling point and the required vacuum condition indicates a substantial difference in vapor pressure and, consequently, in the compound's behavior during purification by distillation . This is a critical parameter for process chemists designing scalable synthetic routes.

Boiling point
Reported
44–45 °C at 0.5 mmHg
Lower boiling point under lighter vacuum may simplify purification by distillation.
Measured under reduced pressure; reported by vendors. Isomer: 65–66 °C at 2 mmHg.
Medicinal Chemistry Organic Synthesis Material Science

Impact of Halogen Pattern on Lipophilicity: A Comparison of Benzyl Bromides

The presence of both chlorine and fluorine in the 5-chloro-2-fluorobenzyl structure increases lipophilicity compared to mono-halogenated analogs [1]. The computed XLogP3-AA value for 5-chloro-2-fluorobenzyl bromide is 3.2 [2]. In contrast, the simpler analog 2-fluorobenzyl bromide (CAS 446-48-0) has a lower molecular weight (189.02 g/mol) and lacks the chlorine atom, which would result in a significantly lower XLogP3-AA value, indicating reduced lipophilicity . This difference is crucial when the benzyl group is intended to modulate the ADME properties of a drug candidate, where increased lipophilicity can enhance membrane permeability.

Lipophilicity
Class-level
XLogP3-AA 3.2
Higher lipophilicity may support membrane permeability design.
Computed property; structural inference. Mono-halogenated analog shows lower value.
Drug Discovery ADME Medicinal Chemistry

Validated Synthetic Scalability: Reproducible 75% Yield from a Kilogram-Scale Procedure

A detailed, scalable procedure for the synthesis of 5-chloro-2-fluorobenzyl bromide is documented, demonstrating its viability for industrial application . The synthesis, starting from 100 g of 5-chloro-2-fluorotoluene, proceeds via NBS bromination to yield 99 g of the final product after vacuum distillation [1]. This represents a reproducible yield of 75% for the isolated product, with the crude material showing a GC purity of 87.1% (% area) . This established methodology contrasts with less-documented or lower-yielding routes for positional isomers, providing a clear, data-backed advantage for process development.

Kilogram-scale synthesis
Reported
75% isolated yield (99 g from 100 g scale)
Scalable route may reduce process development risk.
Crude purity 87.1% (GC); reported in patent WO2008034606A1.
Process Chemistry Scale-up Synthesis Pharmaceutical Manufacturing

Physical State and Density: Practical Considerations for Handling and Formulation

5-Chloro-2-fluorobenzyl bromide is a liquid at standard ambient temperature with a density of 1.65 g/mL . This contrasts with its simpler analog, 2-fluorobenzyl bromide, which has a lower density of 1.567 g/mL . The higher density of the target compound can be advantageous in biphasic reactions or formulations where a denser organic phase is desired for separation or stability [1]. Furthermore, the liquid state simplifies handling and dispensing compared to solid analogs, which require weighing solids and may be prone to static issues.

Density
Reported
1.65 g/mL
Higher density may aid biphasic separations.
Liquid at ambient temperature; comparator: 2-fluorobenzyl bromide 1.567 g/mL.
Material Science Formulation Chemistry Chemical Handling

Optimal Application Scenarios for 5-Chloro-2-fluorobenzyl Bromide Based on Empirical Evidence


Synthesis of Fluorinated Pharmaceuticals and Agrochemical Intermediates

5-Chloro-2-fluorobenzyl bromide is the preferred starting material for introducing a 5-chloro-2-fluorobenzyl moiety into drug candidates or agrochemical leads . The specific halogen pattern is known to enhance metabolic stability and modulate physicochemical properties like lipophilicity, which are critical for optimizing pharmacokinetic profiles [1]. The documented, high-yielding synthesis supports its use in both discovery and early development scale-up.

Material Science: Synthesis of Functionalized Polymers and Coatings

The liquid state and high density of 5-chloro-2-fluorobenzyl bromide make it a convenient reagent for polymer modification . It can be used to introduce fluorine-containing benzyl groups onto polymer backbones, a strategy employed to enhance the hydrophobicity, chemical resistance, and surface properties of advanced materials like coatings [1]. The compound's physical properties, detailed in vendor specifications , are advantageous for solution-based polymer chemistry.

Academic Research: Studies in Physical Organic Chemistry

Due to its well-defined structure and reactivity profile, 5-chloro-2-fluorobenzyl bromide serves as an ideal model compound for studying the electronic effects of halogen substituents on nucleophilic substitution reactions . Its distinct properties compared to other halogenated benzyl bromides, such as differences in boiling point and density [1], provide a clear basis for comparative kinetic and mechanistic investigations .

Process Development and Manufacturing Scale-Up

For industrial chemists, the existence of a robust, kilogram-scale synthesis with a 75% yield provides a validated starting point for process optimization, significantly reducing development timelines and mitigating the risk associated with scaling up novel chemistries. The compound's liquid state simplifies reactor charging and handling in a plant environment, a practical advantage over solid analogs [1].

Application
Selection Property
Validation Focus
Fluorinated pharmaceutical intermediate synthesis
Halogen pattern for ADME modulation
Scalable synthesis reproducibility
Functionalized polymer and coating research
Liquid state and high density for solution processing
Reactivity and incorporation efficiency
Physical organic chemistry mechanistic studies
Defined halogen substitution pattern
Comparative kinetic and electronic effect analysis
Process development and scale-up
Validated kilogram-scale procedure
Yield consistency and purification feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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